N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a chemical compound that features a unique structure combining an isoxazole ring, a chlorophenyl group, and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction involving a nitrile oxide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the isoxazole intermediate.
Formation of the Furan Ring: The furan ring is typically synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.
Coupling Reactions: The final step involves coupling the isoxazole-chlorophenyl intermediate with the furan ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different core structures.
Furan Derivatives: Compounds with furan rings and varying substituents.
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is unique due to its combination of an isoxazole ring, a chlorophenyl group, and a furan ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPNSXUQBAWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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